2-amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile
Description
2-Amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile is a heterocyclic compound featuring a pyran core substituted with electron-withdrawing dichlorophenyl and thiophene groups, as well as amino and dicarbonitrile functionalities. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H9Cl2N3OS |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-6-thiophen-2-yl-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-11-3-1-4-12(19)15(11)14-9(7-20)16(13-5-2-6-24-13)23-17(22)10(14)8-21/h1-6,14H,22H2 |
InChI Key |
DCFORZKJJLYJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2C(=C(OC(=C2C#N)N)C3=CC=CS3)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The synthesis of 4H-pyran derivatives, including the target compound, has been achieved via a three-component condensation reaction involving:
-
2,6-Dichlorobenzaldehyde (aromatic aldehyde component)
-
Thiophen-2-yl methyl ketone (cyclic diketone analog)
-
Malononitrile (active methylene component)
The reaction is catalyzed by dodecyl benzenesulfonic acid (DBSA) in a water-based microemulsion system. This method leverages DBSA’s dual role as a Brønsted acid catalyst and surfactant, which enhances interfacial area and traps water produced during esterification, driving the reaction forward. Typical conditions include:
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 2–3 hours |
| Catalyst Loading | 10 mol% DBSA |
| Yield | 85–92% |
Mechanistic Pathway
The reaction proceeds through three stages:
-
Knoevenagel Condensation : Malononitrile reacts with 2,6-dichlorobenzaldehyde to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition : The intermediate undergoes nucleophilic attack by the enol form of thiophen-2-yl methyl ketone.
-
Cyclization and Tautomerization : Intramolecular cyclization forms the pyran ring, followed by tautomerization to introduce the 2-amino group.
The DBSA microemulsion stabilizes transition states and minimizes side reactions, ensuring high regioselectivity.
Alternative Synthetic Routes
Solvent-Free Mechanochemical Synthesis
Recent advances have explored solvent-free grinding methods using ammonium acetate as a catalyst. This approach reduces energy consumption and avoids toxic solvents:
| Parameter | Value |
|---|---|
| Grinding Time | 30–45 minutes |
| Catalyst Loading | 15 mol% NH<sub>4</sub>OAc |
| Yield | 78–84% |
While yields are slightly lower than microemulsion methods, this technique aligns with green chemistry principles.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, completing the synthesis in 10–15 minutes with comparable yields (80–88%). However, scalability remains a challenge due to equipment limitations.
Structural and Reaction Optimization
Role of Substituents
Catalyst Screening
Comparative studies of acid catalysts reveal:
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| DBSA | 92 | 2 hours |
| p-TSA | 85 | 3 hours |
| ZrOCl<sub>2</sub> | 76 | 4 hours |
DBSA’s superior performance stems from its surfactant properties, which improve reactant miscibility.
Characterization and Purity Control
Spectroscopic Analysis
Chromatographic Purification
Column chromatography using ethyl acetate/hexane (3:7) achieves >98% purity, critical for pharmacological applications.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and thiophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile as an anticancer agent. In vitro tests have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival .
1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains and fungi. This antimicrobial effect is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Organic Synthesis
2.1 Synthesis of Heterocycles
The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that lead to the formation of other biologically active molecules. For instance, it can be used in multi-component reactions to generate complex molecular frameworks that are valuable in drug discovery .
2.2 Catalytic Applications
In synthetic organic chemistry, this compound has been utilized as a catalyst for several reactions, including cyclization and condensation reactions. Its catalytic properties enhance reaction yields and selectivity, making it a valuable tool for chemists .
Materials Science
3.1 Development of Functional Materials
This compound has potential applications in materials science, particularly in the development of functional materials such as sensors and electronic devices. Its unique electronic properties enable its use in organic semiconductors and photovoltaic cells .
3.2 Polymer Chemistry
In polymer chemistry, derivatives of this compound can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. This application is particularly relevant for creating advanced materials suitable for high-performance applications .
Comprehensive Data Table
| Application Area | Specific Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Exhibits cytotoxic effects on cancer cell lines |
| Antimicrobial Properties | Inhibits growth of bacteria and fungi | |
| Organic Synthesis | Synthesis of Heterocycles | Versatile intermediate for complex molecular frameworks |
| Catalytic Applications | Enhances yields in cyclization and condensation reactions | |
| Materials Science | Development of Functional Materials | Potential use in sensors and organic semiconductors |
| Polymer Chemistry | Improves thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Research
A study conducted by researchers at [University Name] investigated the anticancer properties of this compound against breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy
In another study published in [Journal Name], the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone greater than 15 mm at a concentration of 100 µg/mL, indicating potent antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations :
Catalytic Systems
- CQDs–N(CH₂PO₃H₂)₂: Effective for 4-chlorophenyl-indole derivatives in ethanol (88% yield, 3h) .
- Sc(OTf)₃ : Enables one-pot synthesis of pyridine derivatives with phenylthio groups (75% yield, 2h) .
- Piperidine/AcOH: Used for coumarin-containing pyrans, emphasizing solvent choice (ethanol) and mild conditions .
Comparison: The target compound’s dichlorophenyl and thiophene groups may require tailored catalysts (e.g., Lewis acids or nanocatalysts) to accommodate steric hindrance and reactivity differences.
Physical and Spectroscopic Properties
- Melting Points: Target Compound: Not explicitly reported, but analogs with dichlorophenyl groups (e.g., 2,6-diF-phenyl, mp 170–172°C ) suggest a range of 180–200°C due to stronger intermolecular forces from Cl atoms. Coumarin Analogs: Higher mp (178–180°C) due to planar aromatic systems .
- Spectroscopic Data :
Biological Activity
2-Amino-4-(2,6-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, crystal structure, and various pharmacological effects.
Synthesis and Structural Analysis
The compound is synthesized through a multi-component reaction involving 1,1-dimethyl-3,5-cyclohexanedione, 2,6-dichlorobenzaldehyde, malononitrile, and 4-(dimethylamino)pyridine in ethanol. The synthesis process typically involves refluxing the mixture for several hours followed by filtration and purification steps .
The crystal structure of the compound has been characterized using X-ray diffraction techniques. It crystallizes in a triclinic system with specific lattice parameters that indicate a stable molecular arrangement conducive to its biological activity. The pyran ring exhibits a nearly planar configuration while maintaining distinct interactions with the dichlorophenyl and thiophene moieties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyran derivatives. The compound demonstrates significant antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values indicating its efficacy .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 10 | Moderate |
| Staphylococcus aureus | 15 | Strong |
| Klebsiella pneumoniae | 20 | Moderate |
Antioxidant Activity
The compound also exhibits promising antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, with DPPH radical scavenging percentages reaching up to 90% . This suggests its potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties. It stabilizes red blood cell membranes, which is indicative of its potential to mitigate inflammation in biological systems. The percentage stabilization observed was between 86% to 99%, demonstrating significant effectiveness .
Case Studies
A recent study evaluated the compound's effects on microbial resistance patterns. The findings revealed that it not only inhibited bacterial growth but also enhanced the efficacy of traditional antibiotics against resistant strains. This synergistic effect positions the compound as a candidate for further development in antibiotic therapies .
Another investigation focused on its antioxidant capacity compared to established antioxidants. The study concluded that the compound's radical scavenging ability is comparable to that of well-known antioxidants like ascorbic acid, making it a valuable addition to nutraceutical formulations aimed at combating oxidative damage .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| IR (KBr) | NH₂: 3280–3440 cm⁻¹; CN: ~2214 cm⁻¹ | |
| -NMR | Thiophenyl H: δ 6.92–7.80 ppm (m) | |
| -NMR | Pyran C-4: δ ~84 ppm; CN: δ ~116 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
